N,N-Dimethyl-3-(trifluoromethyl)benzamide
Description
N,N-Dimethyl-3-(trifluoromethyl)benzamide is a fluorinated organic compound that has garnered attention in chemical research. Its structure, which combines a trifluoromethyl group and a benzamide (B126) core, makes it a valuable component in the synthesis of more complex molecules. This article explores the chemical context of this compound, the functional significance of its constituent parts, and its role as a building block in synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCRBLADHKZIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350865 | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90238-10-1 | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reaction Pathway Elucidation of Trifluoromethylated Benzamide Transformations
Studies on Reaction Kinetics and Thermodynamics
Kinetic studies on benzamide (B126) derivatives provide crucial insights into reaction rates and the factors that influence them. For instance, the aqueous reactions of N-(hydroxymethyl)benzamide derivatives have been shown to be pH-dependent. amazonaws.com Kinetic experiments performed at 25°C revealed a specific pKa value and a first-order rate constant for the reaction under basic conditions, highlighting the influence of solution pH on the reaction pathway. amazonaws.com
A kinetic analysis of the aqueous reaction of N-(hydroxymethyl)phthalimidine, a structurally related carbinolamide, was conducted across a pH range of 10 to 14. The study determined a pKa of 12.96 for the hydroxyl group of the carbinolamide. This value is comparable to that of N-(hydroxymethyl)benzamide (pKa = 13.05), suggesting that N-alkylation has a minimal effect on the acidity of this group. amazonaws.com
pH-Rate Profile Data for N-(hydroxymethyl)phthalimidine Reaction
Click to view interactive data table
| pH | k_obs (s⁻¹) | Reference |
|---|---|---|
| 10.0 | ~1.0 x 10⁻⁴ | amazonaws.com |
| 11.0 | ~1.0 x 10⁻³ | amazonaws.com |
| 12.0 | ~1.0 x 10⁻² | amazonaws.com |
| 12.96 (pKa) | - | amazonaws.com |
| 14.0 | ~0.1 | amazonaws.com |
From a thermodynamic perspective, the stability of intermediates and transition states governs the reaction feasibility. In the context of trifluoromethylation, the introduction of a trifluoromethyl group can significantly alter the electronic properties of the benzamide scaffold. rsc.org Theoretical calculations have shown that activating benzamide derivatives to form iminium intermediates lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. researchgate.netnih.gov Thermodynamic data for the parent benzamide molecule, such as its enthalpy of fusion (ΔfusH) and enthalpy of sublimation (ΔsubH°), serve as a baseline for understanding the energetic properties of its derivatives. nist.gov For benzamide, the enthalpy of fusion has been reported as 23.760 kJ/mol, and the enthalpy of sublimation at 298.15 K is 102 ± 1 kJ/mol. nist.gov
Probing Catalytic Mechanisms in Benzamide Synthesis
The synthesis of trifluoromethylated benzamides often relies on transition metal catalysis, with various metals demonstrating unique reactivity and mechanistic pathways.
Palladium Catalysis: Palladium(II)-catalyzed C-H bond functionalization is a prominent strategy. researchgate.net For example, Pd(II)-catalyzed trifluoromethylselenolation of benzamides has been achieved using directing groups to control regioselectivity. researchgate.net Palladium catalysts are also effective in hydroarylation reactions, providing access to N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids. acs.org
Copper Catalysis: Copper-catalyzed reactions are widely used for trifluoromethylation. rsc.org Cu(I) catalysts, in the presence of ligands like 2,2'-bipyridyl, can facilitate the trifluoromethylation of iodoarenes. mendeley.com In other systems, copper catalysts can control divergent radical cyclizations of benzamides. rsc.org Depending on the presence or absence of a CuI catalyst, the reaction between methacryloyl benzamides and perfluoroalkyl iodides can be directed to yield either perfluorinated or cyanated isoquinolinediones. rsc.org One-pot syntheses of N,N-dimethyl benzamides have also been developed using a Cu2O/1,10-phenanthroline system. researchgate.net
Other Catalytic Systems:
Nickel Catalysis: Chiral nickel complexes have been employed for the enantioselective fluorination of related compounds like oxindoles, where an octahedral nickel complex is proposed as the key intermediate. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. researchgate.net An iridium-based photocatalyst, Ir(dFppy)3, can be used to generate trifluoromethylamidyl radicals for the direct synthesis of N-CF3 amides. nih.govresearchgate.net This process involves the excitation of the Ir(III) catalyst to an excited state, which then engages in a single-electron transfer (SET) process with a radical precursor. nih.gov
Some reactions utilize reagents that play a dual role. For instance, trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) can act as both the CF3 radical source and an internal oxidant in phototandem trifluoromethylation/cyclization reactions, simplifying the catalytic system by removing the need for an external catalyst. acs.org
Catalytic Systems in Trifluoromethylated Benzamide Transformations
Click to view interactive data table
| Catalyst/System | Reaction Type | Proposed Mechanism Feature | Reference |
|---|---|---|---|
| Pd(II) | Trifluoromethylselenolation | C-H bond activation | researchgate.net |
| Cu(I) / 2,2'-bipyridyl | Trifluoromethylation | Reaction with iodoarenes | mendeley.com |
| CuI | Divergent Radical Cyclization | Redirects cyclization pathway | rsc.org |
| Ni(ClO₄)₂ / DBFOX-Ph | Enantioselective Fluorination | Formation of octahedral nickel intermediate | acs.org |
| Ir(dFppy)₃ | Photocatalytic Trifluoromethylamidation | Single-Electron Transfer (SET) | nih.govresearchgate.net |
| TT-CF₃⁺OTf⁻ | Phototandem Cyclization | Dual role as radical source and oxidant | acs.org |
Analysis of Reaction Intermediates and Transition States
Identifying transient species is fundamental to elucidating reaction mechanisms. In the transformations of trifluoromethylated benzamides, several key intermediates have been proposed or identified through experimental and computational studies.
Iminium Intermediates: In the para-selective radical trifluoromethylation of benzamide derivatives, the formation of an iminium intermediate is crucial. This activation strategy lowers the molecule's LUMO, facilitating a radical-type nucleophilic substitution. researchgate.netnih.gov
Superelectrophilic Intermediates: In the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid medium, theoretical calculations suggest the involvement of a dicationic superelectrophile. This key intermediate is formed by protonation at both the guanidine (B92328) and cyano nitrogen atoms, which then reacts with the arene. nih.gov The subsequent C-C bond formation leads to another intermediate which, upon C-N bond cleavage, yields a protonated benzonitrile. nih.gov
Metal-Complex Intermediates: In nickel-catalyzed enantioselective fluorinations, an octahedral nickel complex, where the catalyst is ligated by both the substrate and a chiral ligand, has been proposed as the key intermediate responsible for stereochemical control. acs.org Similarly, in a method for synthesizing N-trifluoromethyl amides from isothiocyanates, a putative silver-containing intermediate, Ag–N(R)(CF3), is believed to form before acylation. nih.gov
Radical Adducts: During photocatalytic trifluoromethylamidation, a trifluoromethylamidyl radical attacks an arene to form a radical adduct intermediate. This adduct then undergoes a final single-electron transfer and deprotonation to yield the final product. nih.govresearchgate.net
Proposed Intermediates in Benzamide Transformations
Click to view interactive data table
| Intermediate Type | Description | Reaction Context | Reference |
|---|---|---|---|
| Iminium Ion | Formed by activation of the amide | Radical trifluoromethylation | researchgate.netnih.gov |
| Dicationic Superelectrophile | Diprotonated cyanoguanidine | Friedel-Crafts carboxamidation | nih.gov |
| Octahedral Nickel Complex | Substrate and ligand bound to Ni center | Enantioselective fluorination | acs.org |
| Ag–N(R)(CF₃) Species | Silver-containing nitrogen species | Synthesis from isothiocyanates | nih.gov |
| Radical Adduct (Int-III) | Formed from attack of amidyl radical on arene | Photocatalytic trifluoromethylamidation | nih.gov |
Investigation of Radical Pathways in Trifluoromethylated Benzamide Chemistry
Radical reactions offer a powerful avenue for incorporating trifluoromethyl groups. The generation of a trifluoromethyl radical (•CF3) is a common strategy. rsc.org
One notable pathway is the radical-type nucleophilic substitution, which is facilitated by the formation of iminium intermediates from benzamide derivatives. researchgate.netnih.gov This approach contrasts with typical electrophilic aromatic substitutions. Another significant area is visible-light-induced radical cascade reactions. researchgate.net For example, a metal-free protocol allows for the trifluoromethylation and subsequent cyclization of N-benzamides using sodium triflinate (CF3SO2Na) as the •CF3 source under mild, visible-light conditions. researchgate.net
The generation of trifluoromethylamidyl radicals has also been explored. A photocatalytic method using an iridium catalyst and N-(N-CF3 imidoyloxy) pyridinium (B92312) salts as precursors enables the direct synthesis of N-CF3 amides via a radical pathway. nih.govresearchgate.net The mechanism involves the formation of a trifluoromethylamidyl radical, which then adds to various substrates like arenes and alkenes. nih.gov
Mechanistic probes are often used to confirm the involvement of radical species. Control experiments using radical scavengers, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), are a standard method. The suppression or inhibition of a reaction in the presence of TEMPO provides strong evidence for a radical-mediated pathway. vivekanandcollege.ac.in Conversely, the lack of inhibition suggests that the reaction likely proceeds through a non-radical, ionic, or concerted mechanism. vivekanandcollege.ac.in Copper catalysts can also influence radical pathways, as seen in the divergent cyclization of benzamides, where CuI can redirect the reaction to favor a cyanated product over a perfluorinated one. rsc.org
Advanced Spectroscopic Characterization and Analytical Method Development for N,n Dimethyl 3 Trifluoromethyl Benzamide and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including N,N-Dimethyl-3-(trifluoromethyl)benzamide. nih.govslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. slideshare.net
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. slideshare.net For this compound, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic and the N,N-dimethyl protons.
The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments due to the presence of the trifluoromethyl and amide substituents. researchgate.net The N,N-dimethyl groups present as one or two singlets, depending on the rotational barrier around the C-N amide bond. At room temperature, hindered rotation can make the two methyl groups magnetically non-equivalent, leading to two distinct signals.
For instance, in a related compound, N,N-dimethyl-4-(trifluoromethyl)benzamide, the aromatic protons appear as two doublets at δ 7.68 and 7.54 ppm, while the N-methyl protons give rise to two singlets at δ 3.14 and 2.97 ppm. rsc.org Similarly, for N,N-dimethyl-3-nitrobenzamide, the N-methyl groups appear as two singlets at 3.14 and 3.00 ppm. rsc.org The chemical shifts and splitting patterns of the aromatic protons provide crucial information for confirming the substitution pattern on the benzene ring. researchgate.net
Table 1: Representative ¹H NMR Data for N,N-Dimethylbenzamide Analogues
| Compound | Aromatic Protons (δ, ppm) | N(CH₃)₂ Protons (δ, ppm) | Solvent |
| N,N-dimethyl-4-(trifluoromethyl)benzamide rsc.org | 7.68 (d), 7.54 (d) | 3.14 (s), 2.97 (s) | CDCl₃ |
| N,N-dimethyl-3-nitrobenzamide rsc.org | 8.32-8.23 (m), 7.76 (dt), 7.65-7.57 (m) | 3.14 (s), 3.00 (s) | CDCl₃ |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | 7.54–7.67 (d), 7.30–7.53 (d) | 3.10–3.16 (s) | CDCl₃ |
| N,N-dimethylbenzamide rsc.org | Not specified | Not specified | CDCl₃ |
Note: d = doublet, dt = doublet of triplets, m = multiplet, s = singlet
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. compoundchem.com In this compound, distinct signals are observed for the aromatic carbons, the carbonyl carbon, the trifluoromethyl carbon, and the N-methyl carbons.
The aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org The specific chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group generally causes a downfield shift for the carbon atom it is attached to and other carbons in its vicinity. The carbonyl carbon of the amide group is characteristically found further downfield, often around 170 ppm. ias.ac.in The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms, with a one-bond ¹⁹F-¹³C coupling constant of approximately 272 Hz. researchgate.net The N-methyl carbons are observed in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for N,N-Dimethylbenzamide Analogues
| Compound | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) | CF₃ C (δ, ppm) | N(CH₃)₂ C (δ, ppm) | Solvent |
| N,N-dimethyl-4-(trifluoromethyl)benzamide rsc.org | 170.23 | 139.98, 131.48 (q), 127.44, 125.52 (q) | 123.80 (q) | 39.42, 35.35 | CDCl₃ |
| N,N-dimethyl-3-nitrobenzamide rsc.org | 169.05 | 148.05, 137.94, 133.27, 129.84, 124.51, 122.37 | N/A | 39.65, 35.64 | CDCl₃ |
| N,N,3-trimethylbenzamide rsc.org | 171.94 | 138.28, 136.37, 130.28, 128.24, 127.72, 124.04 | N/A | 39.68, 35.38 | CDCl₃ |
| N,N-dimethylbenzamide rsc.org | 171.76 | 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 | N/A | Not specified | CDCl₃ |
Note: q = quartet
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. nih.gov
The CF₃ group typically gives a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic nature of the aromatic ring and its substituents. nih.gov For many trifluoromethyl-substituted aromatic compounds, the ¹⁹F chemical shift appears in a characteristic range. For example, the ¹⁹F NMR signal for the -CF₃ group in 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide appears as a quartet near -60 ppm. In N,N-dimethyl-4-(trifluoromethyl)benzamide, the CF₃ group resonates at -62.91 ppm as a singlet. rsc.org The chemical shift can be influenced by solvent polarity. nih.gov
Table 3: Representative ¹⁹F NMR Data for Trifluoromethyl-Containing Benzamides
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | -64.0 | quartet | CDCl₃ |
| N,N-dimethyl-4-(trifluoromethyl)benzamide rsc.org | -62.91 | singlet | CDCl₃ |
| 3-(Trifluoromethyl)benzamide rsc.org | -58.03 | singlet | CD₃COCD₃ |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in a molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for conformational analysis.
For this compound, COSY spectra would show correlations between coupled protons, helping to assign the complex spin systems in the aromatic region. HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. NOESY experiments could reveal through-space interactions between the N-methyl protons and the aromatic protons, providing insights into the preferred conformation of the amide group relative to the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. miamioh.edu For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₀H₁₀F₃NO. uni.lu
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the protonated molecule. The fragmentation of benzamides is often characterized by the loss of the amide side chain. researchgate.net For protonated this compound, a primary fragmentation pathway would likely involve the cleavage of the amide bond to form a benzoyl cation. However, the presence of an electron-withdrawing trifluoromethyl group at the meta position has been shown in related compounds to suppress certain types of rearrangements during fragmentation. nih.govacs.org The fragmentation pattern provides valuable structural information and can be used to distinguish between isomers.
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 218.07872 | 142.3 |
| [M+Na]⁺ | 240.06066 | 150.3 |
| [M-H]⁻ | 216.06416 | 143.8 |
| [M+NH₄]⁺ | 235.10526 | 161.4 |
| [M+K]⁺ | 256.03460 | 149.0 |
| Data from PubChemLite uni.lu |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These techniques are useful for identifying characteristic functional groups.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide typically appears in the 1400-1450 cm⁻¹ region. The trifluoromethyl group gives rise to strong C-F stretching bands, often observed in the 1100-1350 cm⁻¹ range. ias.ac.in Aromatic C-H and C=C stretching vibrations will also be present.
The Raman spectrum provides complementary information. For benzamide (B126), resonance Raman studies have identified motions mainly along the benzene ring C=C stretch, the Ph-CO-NH₂ and ring benzene stretch, and various bending and deformation modes. nih.govaip.org For this compound, the C-CF₃ stretching mode is expected to be a prominent feature in the Raman spectrum. ias.ac.in
Table 5: Characteristic Vibrational Frequencies for Benzamide and Trifluoromethyl Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1630-1680 |
| Tertiary Amide | C-N stretch | 1400-1450 |
| Trifluoromethyl | C-F stretch | 1100-1350 ias.ac.in |
| Trifluoromethyl | C-CF₃ stretch | ~1330 ias.ac.in |
| Aromatic Ring | C=C stretch | ~1400-1600 |
| Aromatic Ring | C-H stretch | ~3000-3100 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed to calculate the electron density map of the molecule. nih.gov From this map, the precise positions of individual atoms, bond lengths, and bond angles can be elucidated, providing unequivocal proof of the compound's solid-state structure and conformation. nih.govnih.gov
While specific crystallographic data for this compound is not publicly available, analysis of its close analogues provides significant insight into the expected structural features. Analogous benzamides typically crystallize in monoclinic or triclinic systems. For instance, studies on halogenated N-aryl benzamide analogues reveal detailed information about their crystal packing and intermolecular interactions. These interactions, such as hydrogen bonds and π–π stacking, are crucial in understanding the material's bulk properties. researchgate.net
The study of 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, for example, has shown the existence of dimorphism, where the compound can crystallize into two different forms (triclinic and monoclinic) with different numbers of molecules in the asymmetric unit. researchgate.net Such studies highlight the complexity of solid-state behavior and the power of X-ray crystallography to resolve it.
The data obtained from X-ray analysis is typically presented in a standardized format, as illustrated by the crystallographic data for several trifluoromethyl-containing benzamide analogues in the table below.
Table 1: Crystallographic Data for Selected Benzamide Analogues
| Compound Name | Formula | Crystal System | Space Group | Key Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₉BrF₃NO | Monoclinic | P2₁/c | a = 16.14 Å, b = 4.02 Å, c = 20.32 Å, β = 98.81° | researchgate.net |
| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₃INO | Monoclinic | P2₁/c | a = 16.48 Å, b = 4.00 Å, c = 20.44 Å, β = 100.08° | researchgate.net |
| 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one | C₁₃H₁₁F₆NO | Monoclinic | P2₁/c | a = 8.16 Å, b = 24.88 Å, c = 7.61 Å, β = 116.75° | researchgate.net |
| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Form I) | C₁₅H₉F₆NO | Triclinic | P-1 | - | researchgate.net |
Note: 'Å' denotes Angstrom; '°' denotes degrees. Full unit cell parameters can be found in the cited literature.
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its analogues within a mixture. zenodo.org These methods are crucial for assessing the purity of synthesized compounds and for analyzing the composition of reaction mixtures or biological samples. zenodo.org The primary techniques employed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). zenodo.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like benzamides. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the compound's concentration.
For benzamide analogues, reversed-phase HPLC is commonly used. In this mode, a nonpolar stationary phase (like C18-silica) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector is often employed for detection, as the aromatic ring in the benzamide structure absorbs UV light. The selection of the specific column, mobile phase composition, and detector wavelength is optimized to achieve the best separation and sensitivity for the target analyte. nih.gov
Table 2: Illustrative HPLC Method Parameters for Analysis of Aromatic Amides
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column based on polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects and quantifies UV-absorbing compounds. |
| Injection Volume | 10-20 µL | Volume of sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is suitable for volatile and thermally stable compounds. For less volatile compounds, a derivatization step is often required to increase their volatility and thermal stability. usra.edu This involves chemically modifying the analyte, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). usra.edugreyhoundchrom.com
In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column separates the components, which then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. psu.ac.th
Table 3: Representative GC-MS Method Parameters for Analysis of Derivatized Analytes
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-1MS or TR-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Fused silica (B1680970) capillary column for separating volatile compounds. nih.govmdpi.com |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. usra.edu |
| Injector Temp. | 250-280 °C | Ensures rapid vaporization of the sample. nih.govmdpi.com |
| Oven Program | Initial temp (e.g., 50 °C), ramped to a final temp (e.g., 300 °C) | Temperature gradient to elute compounds with varying boiling points. nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. psu.ac.th |
| MS Detector | Quadrupole or Ion Trap | Scans a range of mass-to-charge ratios to detect and identify fragments. |
Computational Chemistry and Theoretical Investigations of Trifluoromethylated Benzamides
Quantum Chemical Calculations of Molecular Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods model the behavior of electrons to predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, energies, and other physical properties of benzamide (B126) derivatives. nih.govmdpi.com For compounds in this class, calculations are often performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov
DFT studies on related trifluoromethylated benzamides have been used to compare calculated bond lengths and angles with those determined experimentally from X-ray crystallography. nih.gov These comparisons help validate the computational model and understand conformational changes that occur when a molecule transitions from an isolated gas-phase state (as modeled in calculations) to a solid crystalline state. nih.gov For N,N-Dimethyl-3-(trifluoromethyl)benzamide, DFT would be used to predict its most stable three-dimensional shape and the electronic effects of its substituent groups.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Benzamide Structure (Note: Data below is illustrative of typical DFT results for a related benzamide derivative, as specific published data for this compound is not available in the provided sources.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.36 Å |
| Bond Length | C-CF₃ | ~1.50 Å |
| Dihedral Angle | Phenyl Ring / Amide Plane | ~27° |
This interactive table is based on typical findings for benzamide structures in computational studies. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
For trifluoromethylated benzamides, the HOMO is typically localized on the electron-rich aromatic ring and the amide moiety, while the LUMO may be distributed over the benzoyl group and the electron-withdrawing trifluoromethyl substituent. nih.govnih.gov This distribution dictates how the molecule interacts with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole (B57391) Derivative (Note: The following data from a study on a related heterocyclic compound illustrates the type of information generated. nih.gov)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 3a | -6.95 | -1.34 | 5.61 |
| Derivative 3d | -6.13 | -1.65 | 4.48 |
| Derivative 6d | -5.73 | -2.02 | 3.71 |
This interactive table shows that different substitutions can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net
In a molecule like this compound, MEP analysis would likely reveal a significant negative potential around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for hydrogen bonding or electrophilic interaction. mdpi.com The electron-withdrawing trifluoromethyl group would create a region of positive or neutral potential, while the hydrogen atoms on the aromatic ring would also exhibit positive potential. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. mdpi.com These simulations are particularly useful for understanding the flexibility of molecules in solution. researchgate.net
For this compound, MD simulations could explore the rotational barriers around key single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the carbonyl-nitrogen bond. This analysis would reveal the range of accessible conformations and the relative stability of each, which is critical for predicting how the molecule might fit into a biological receptor's binding site. mdpi.comfigshare.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. scispace.com
Docking simulations of benzamide derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov A docking study of this compound against a specific protein target would predict its binding mode and affinity. The trifluoromethyl group often contributes to binding through enhanced hydrophobic interactions, while the carbonyl oxygen is a potential hydrogen bond acceptor.
Table 3: Hypothetical Molecular Docking Results for a Benzamide Ligand (Note: This table is illustrative of typical data obtained from molecular docking studies.)
| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase 1 | -8.5 | Leu83, Val91 | Hydrophobic |
| Example Kinase 1 | -8.5 | Asp145 | Hydrogen Bond (with C=O) |
| Example Kinase 1 | -8.5 | Phe144 | π-π Stacking (with phenyl ring) |
This interactive table demonstrates how docking studies break down the specific molecular interactions responsible for binding affinity. mdpi.comnih.gov
Theoretical Studies of Intermolecular Interactions in Crystalline States
In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Theoretical studies, often complementing X-ray diffraction data, are used to analyze and quantify these forces. researchgate.netdntb.gov.ua For trifluoromethylated benzamides, these interactions are critical for stabilizing the crystal packing. rsc.org
Common interactions observed in the crystal structures of related benzamides include:
Hydrogen Bonding: While this compound lacks a classic N-H donor, weak C-H···O hydrogen bonds involving the carbonyl oxygen are prevalent. researchgate.net
C-H···F-C Interactions: The trifluoromethyl group can participate in weak hydrogen bonds where a C-H bond acts as a donor and a fluorine atom acts as an acceptor. researchgate.net
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by dispersion forces. nih.gov These interactions can be parallel-displaced or T-shaped. nih.gov
Analysis of these interactions helps in understanding polymorphism (the ability of a compound to crystallize in multiple forms) and is fundamental to crystal engineering. dntb.gov.uarsc.org
Predictive Modeling of Spectroscopic Data
Theoretical predictions of spectroscopic data for compounds like this compound typically involve optimizing the molecule's geometry to its lowest energy state. Following this, calculations can be performed to predict various spectroscopic parameters.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These predictions are crucial for assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes of interest would include the C=O stretching of the amide group, the C-N stretching, the vibrations of the aromatic ring, and the characteristic vibrations of the trifluoromethyl (CF₃) and dimethylamino (-N(CH₃)₂) groups.
A hypothetical table of predicted vibrational frequencies, based on common DFT calculation outputs for similar molecules, might look as follows. It is important to note that these are representative values and not from a specific study on this compound.
Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 3000 - 2850 |
| Carbonyl (C=O) Stretch | 1680 - 1630 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1400 - 1300 |
| CF₃ Symmetric Stretch | ~1140 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with experimental data is invaluable for confirming the structure of the synthesized compound.
For this compound, ¹H NMR predictions would focus on the chemical shifts of the aromatic protons and the protons of the two methyl groups. Due to the hindered rotation around the C-N amide bond, the two methyl groups may be chemically non-equivalent, leading to two distinct signals. ¹³C NMR predictions would provide theoretical shifts for all carbon atoms, including those in the aromatic ring, the carbonyl group, the trifluoromethyl group, and the methyl groups.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic Protons | 7.4 - 8.0 |
| N-Methyl Protons | 2.9 - 3.1 |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | ~170 |
| Aromatic Carbons | 125 - 140 |
| Trifluoromethyl Carbon (CF₃) | ~124 (quartet due to C-F coupling) |
It is crucial to reiterate that the data presented in these tables are hypothetical and serve to illustrate the type of information that can be obtained from predictive modeling of spectroscopic data. The actual values would be dependent on the specific level of theory and basis set used in the calculations. The scientific literature on related benzamide derivatives demonstrates that DFT calculations can achieve good agreement with experimental spectroscopic data, making this a valuable approach in the study of trifluoromethylated benzamides. nih.govreddit.com
Biological and Pharmacological Research Applications of Trifluoromethylated Benzamide Derivatives: Mechanistic and Target Oriented Studies
Elucidation of Mechanisms of Action in Biological Systems
The mechanism of action for trifluoromethylated benzamide (B126) derivatives is intrinsically linked to their chemical structure. The trifluoromethyl (-CF3) group is a key feature, significantly enhancing the lipophilicity of these compounds. This increased lipophilicity allows for more effective penetration of biological membranes, a crucial step for interacting with intracellular targets.
The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic environment of the benzamide core, potentially affecting how the molecule binds to its biological targets. nih.gov Furthermore, the presence of other substituents on the benzamide or anilide rings can lead to varied biological effects by altering steric and electronic properties. The specific positioning of these groups is critical and can modulate the compound's binding affinity and selectivity for its molecular targets.
Identification and Validation of Molecular Targets
Research into trifluoromethylated benzamide derivatives has identified several key molecular targets, primarily enzymes and receptors. The enhanced lipophilicity and altered electronic properties conferred by the trifluoromethyl group enable these compounds to fit into hydrophobic pockets within proteins, leading to the inhibition of enzyme activity or modulation of receptor function.
Molecular docking studies have been instrumental in understanding these interactions. For instance, simulations have shown that certain trifluoromethyl-substituted benzamides can effectively fit into the ATP-binding pocket of kinases, explaining their inhibitory action. In other cases, these derivatives have been found to target enzymes such as cholinesterases, carbonic anhydrases, and prostaglandin (B15479496) E synthases. The validation of these targets often involves in vitro assays to measure the inhibitory potency of the compounds.
Enzyme Inhibition Profiles of Trifluoromethylated Benzamide Analogues
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Trifluoromethylated benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for cholinergic neurotransmission. nih.gov Inhibition of these enzymes is a key strategy in the management of dementia and other neurological disorders. nih.gov
Studies on various analogues have demonstrated moderate to potent inhibition of both AChE and BuChE. nih.gov The substitution pattern on the benzamide ring has been shown to modulate the selectivity towards either AChE or BuChE, with some derivatives exhibiting a balanced inhibition of both. nih.gov For example, a study on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues revealed IC50 values for AChE inhibition ranging from 18.2 to 196.6 µM and for BuChE inhibition from 9.2 to 196.2 µM. nih.gov Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent inhibitor of both cholinesterases. nih.gov
| Compound Class | Target Enzyme | IC50 Values (µM) | Reference |
|---|---|---|---|
| Salicylanilide (thio)carbamates | Acetylcholinesterase (AChE) | 38.9 - 89.7 | researchgate.net |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Acetylcholinesterase (AChE) | 18.2 - 196.6 | nih.gov |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Butyrylcholinesterase (BuChE) | 9.2 - 196.2 | nih.gov |
| REVERC3 (bisdemethoxycurcumin-rich extract) | Acetylcholinesterase (AChE) | 29.08 µg/mL | nih.gov |
| REVERC3 (bisdemethoxycurcumin-rich extract) | Butyrylcholinesterase (BuChE) | 33.59 µg/mL | nih.gov |
| Quercetin | Acetylcholinesterase (AChE) | 181 | researchgate.net |
| Rutin | Acetylcholinesterase (AChE) | 322 | researchgate.net |
Carbonic Anhydrase Inhibition
Trifluoromethylated benzamide and sulfonamide derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov Selective inhibition of certain CA isoforms, such as the tumor-associated hCA IX and XII, is a promising strategy for cancer therapy. nih.gov
Studies on benzenesulfonamides incorporating triazole moieties have yielded compounds with potent and selective inhibition of hCA IX, with KI values in the nanomolar range (16.4 to 66.0 nM). nih.gov Some of these compounds showed weak inhibition of off-target isoforms hCA I and hCA IV, highlighting their potential for developing isoform-selective inhibitors. nih.gov
| Compound Class | Target Isoform | Inhibition Constant (K_I) (nM) | Reference |
|---|---|---|---|
| 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | hCA IX | 16.4 - 66.0 | nih.gov |
Prostaglandin E Synthase-1 (mPGES-1) Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, making it an attractive target for the development of anti-inflammatory drugs. Several classes of trifluoromethylated benzamide derivatives have been identified as potent mPGES-1 inhibitors.
For example, benzimidazole (B57391) derivatives containing a trifluoromethyl group have shown remarkable potency, with IC50 values in the low nanomolar range (0.27–7.0 nM) in cell-free assays. acs.org One such compound, AGU654, demonstrated an IC50 of 2.9 nM for mPGES-1 and high selectivity over other enzymes in the arachidonic acid cascade like COX-1 and COX-2. acs.org Similarly, benzoxazole (B165842) derivatives have also been identified as potent mPGES-1 inhibitors, with some compounds exhibiting IC50 values as low as 2 nM. uthsc.edu
| Compound Class | Target Enzyme | IC50 Values (nM) | Reference |
|---|---|---|---|
| Benzimidazole derivatives | mPGES-1 | 0.27 - 7.0 | acs.org |
| AGU654 (Benzimidazole derivative) | mPGES-1 | 2.9 | acs.org |
| Benzoxazole derivatives | mPGES-1 | 2 - 33 | uthsc.edu |
| Furan-fused tricyclic benzo[d]imidazole analogs | mPGES-1 | 3.7 - 3.9 | nih.gov |
| Dihydropyrimidin-2(1H)-ones | mPGES-1 | 410 - 7560 | nih.gov |
Kinase Inhibition Studies
The inhibition of protein kinases is a major focus in the development of targeted cancer therapies. Trifluoromethylated benzamide derivatives have emerged as a promising scaffold for designing kinase inhibitors.
Derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of FLT3 and CHK1 kinases, with IC50 values in the low nanomolar range. nih.gov For instance, one compound from this series displayed IC50 values of less than 25 nM for FLT3-WT, FLT3-D835Y, and CHK1. nih.gov Another study on 2-difluoromethylbenzimidazole derivatives identified compounds with potent inhibitory activity against PI3Kα, with IC50 values of 22.8 nM and 33.6 nM. mdpi.com Furthermore, a trifluoromethylated analogue of a pyrazolo[1,5-a]pyrimidine (B1248293) was synthesized and showed activity against Pim1 kinase. researchgate.net
| Compound Class | Target Kinase | IC50 Values (nM) | Reference |
|---|---|---|---|
| 5-trifluoromethyl-2-aminopyrimidine derivatives | FLT3-WT, FLT3-D835Y, CHK1 | ≤ 25 | nih.gov |
| 2-difluoromethylbenzimidazole derivatives | PI3Kα | 22.8, 33.6 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine analogue | Pim1 kinase | Data not specified | researchgate.net |
| 2-Amidobenzimidazole derivatives | CK1δ | 98.6 - >40,000 | mdpi.com |
No Publicly Available Research Found for N,N-Dimethyl-3-(trifluoromethyl)benzamide in Specified Biological Contexts
Following a comprehensive review of scientific literature and databases, no specific research findings concerning the biological and pharmacological applications of the chemical compound This compound were identified within the requested areas of study.
Extensive searches were conducted to locate data on the anticancer, antiproliferative, antimicrobial, antifungal, antiviral, and neuropharmacological activities of this compound. These investigations did not yield any dedicated studies or detailed findings that would allow for the creation of an accurate and informative article based on the provided outline.
While research exists for structurally related compounds, such as other trifluoromethylated benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such data. Information available for this specific compound is currently limited to its identification, chemical properties, and availability from chemical suppliers. There is no published research detailing its efficacy or mechanisms of action in the biological and pharmacological contexts specified.
Therefore, the content for the following sections, as requested, cannot be generated due to the absence of relevant scientific data for this compound:
Neuropharmacological Investigations (e.g., NMDA Receptor Modulation, Antidepressant Effects)
Further research and publication in peer-reviewed scientific journals are required before a detailed article on the specific biological activities of this compound can be written.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis for Trifluoromethylated Benzamide Analogues
Systematic SAR Studies of Structural Modifications
Systematic Structure-Activity Relationship (SAR) studies involve the iterative modification of a lead compound to understand how different chemical groups influence its biological activity. For benzamide (B126) analogues, SAR investigations have shown that substitutions at specific positions on the benzamide or associated ring systems are crucial for their pharmacological effects. nih.govnih.gov
Research on benzimidazole (B57391) derivatives, a common scaffold in analogues, indicates that substitutions at the N1, C2, and C5/C6 positions of the benzimidazole nucleus significantly modulate anti-inflammatory and other biological activities. nih.govnih.gov For instance, the introduction of bulky, lipophilic groups can be a key determinant of potency. nih.gov In the context of benzamide-type inhibitors of the SARS-CoV papain-like protease (PLpro), SAR studies have explored modifications of the benzamide core and its substituents to understand the binding modes within the S3 and S4 pockets of the enzyme. nih.gov
Similarly, for benzamide derivatives designed as FtsZ inhibitors, the nature of the linker between the benzamide and a benzodioxane moiety was found to be critical for optimal fitting into a hydrophobic subpocket of the target protein. mdpi.com A linker with two carbons provided a good balance of flexibility and rigidity, maximizing hydrophobic interactions and retaining key hydrogen bonds. mdpi.com The introduction of fluorine atoms at the ortho position of the benzamide scaffold has also been shown to improve the biological properties of certain thalidomide (B1683933) derivatives by creating favorable intramolecular hydrogen bonds that lock the molecule in a bioactive conformation. nih.gov
The following table summarizes SAR findings for various benzamide analogues, illustrating how specific structural changes impact their biological activity.
| Compound Series | Structural Modification | Biological Target/Assay | Key Finding |
| Benzimidazole Carboxamides | Substitution at N-1, C-2, and C-5(6) positions | Antioxidant/Antiproliferative | These positions are critical for modulating biological activity. nih.gov |
| Benzimidazole Derivatives | Substitution of benzyl (B1604629) group at N-1 position | Anti-inflammatory | Enhanced anti-inflammatory action. nih.gov |
| Benzoxazole-Benzamide Conjugates | Acyl hydrazide vs. benzamide linker | Anticancer (HCT-116 cells) | Acyl hydrazide derivatives showed higher inhibitory activity than their benzamide counterparts. nih.gov |
| SARS-CoV PLpro Inhibitors | (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide analogues | SARS-CoV PLpro | Discovery of isoindolines as a new potent inhibitor class based on benzamide SAR. nih.gov |
Development of Computational QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. ijpsr.com These predictive models are essential for designing new, more potent molecules economically. ijpsr.com For benzamide derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets. ijpsr.comnih.gov
The development process involves creating a dataset of compounds with known activities, calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties), and using statistical methods like multiple linear regression (MLR) to build a predictive equation. ijpsr.com For a series of benzamide derivatives acting as glucokinase activators, a 3D-QSAR study yielded statistically significant models with high correlation coefficients (R² > 0.98) for the training set and good predictive power (Q² > 0.71) for the test set. nih.gov
In another study on benzimidazole analogues with antimicrobial activity, a QSAR model was developed with an r² value of 0.6773 and a predictive r² of 0.7150 for external validation. ijpsr.com The results indicated a positive correlation between activity and descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP). ijpsr.com These findings help chemists prioritize which analogues to synthesize by predicting their activity before they are made.
The table below presents examples of QSAR models developed for benzamide and related analogues.
| Compound Series | Biological Target | Model Type | Key Descriptors | Statistical Significance |
| Benzamide Derivatives | Glucokinase | 3D-QSAR (Atom-based & Field-based) | N/A (Field-based) | R² > 0.98, Q² > 0.71 nih.gov |
| Benzimidazole Analogues | Antimicrobial | 2D-QSAR | TPSA, H-bond acceptors, iLOGP, GGI4 | r² = 0.6773, Predictive r² = 0.7150 ijpsr.com |
| Benzimidazole Analogues | HIV-1 Reverse Transcriptase | 3D-QSAR | N/A (Field-based) | N/A researchgate.net |
| Hydroxamate HDAC Inhibitors | Plasmodium falciparum | 2D-QSAR | N/A | External Accuracy = 91% nih.gov |
Ligand-Based Drug Design (LBDD) Approaches
Ligand-Based Drug Design (LBDD) encompasses a range of computational methods used when the 3D structure of the biological target is unknown. researchgate.net These strategies rely on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, medicinal chemists can design new and improved compounds. dntb.gov.ua LBDD methods include pharmacophore modeling and QSAR. dntb.gov.ua
A successful LBDD approach was employed in the discovery of novel benzamide-type binders for the protein Cereblon (CRBN). nih.gov Starting with known binders, researchers iteratively synthesized and tested new analogues to simultaneously optimize physicochemical properties, chemical stability, and binding affinity. nih.gov This work led to conformationally locked benzamide derivatives with enhanced properties. nih.gov
Similarly, LBDD strategies have guided the development of trifluoromethylated aryl sulfonamides and other benzamide derivatives as inhibitors of the Cholesteryl Ester Transfer Protein (CETP). researchgate.netnih.gov By building models based on known inhibitors, researchers could identify key structural features required for activity and design new scaffolds with high binding affinity. researchgate.netnih.gov
Pharmacophore Modeling for Biological Activity Prediction
Pharmacophore modeling is a cornerstone of LBDD that identifies the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (HY), and charged centers. nih.gov
For benzamide derivatives designed as glucokinase activators, a pharmacophore hypothesis named ADRR_1 was generated. nih.gov This model consists of one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic rings, outlining the key interaction points required for activity. nih.gov In the development of trifluoromethyl benzamides as CETP inhibitors, pharmacophore mapping confirmed that the designed scaffold contained the necessary features for high binding affinity, which was validated by in vitro testing. nih.gov These models serve as 3D search queries to screen virtual compound libraries for new potential hits or as blueprints for designing novel molecules.
The table below summarizes key pharmacophoric features identified for different classes of benzamide analogues.
| Compound Class | Biological Target | Key Pharmacophoric Features Identified |
| Benzamide Derivatives | Glucokinase | 1 H-bond Acceptor, 1 H-bond Donor, 2 Aromatic Rings nih.gov |
| Trifluoromethyl Benzamides | CETP | Hydrophobic features, H-bond acceptors nih.gov |
| Benzamide Analogues | FtsZ | Aromatic rings, H-bond acceptors/donors researchgate.net |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | H-bond donor, H-bond acceptor, Hydrophobic region, Aromatic ring nih.gov |
Impact of the Trifluoromethyl Group on Biological Potency and Selectivity
The trifluoromethyl (-CF₃) group is a privileged substituent in medicinal chemistry due to its unique electronic properties and steric profile, which can profoundly enhance the therapeutic potential of a drug candidate. nih.govwechemglobal.com Its incorporation into the benzamide scaffold often leads to significant improvements in biological potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
The key properties of the -CF₃ group include:
High Electronegativity: The -CF₃ group is strongly electron-withdrawing, which can alter the acidity of nearby protons and influence how the molecule interacts with its biological target. wechemglobal.commdpi.com
Increased Lipophilicity: As one of the most lipophilic substituents, the -CF₃ group can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, improving its bioavailability. mdpi.comresearchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes. mdpi.com This can increase the half-life of a drug in the body.
Bioisosterism: The -CF₃ group is often used as a bioisostere—a substituent with similar physical or chemical properties to another group—for methyl (-CH₃), chloro (-Cl), and even nitro (-NO₂) groups. mdpi.comresearchgate.net In a study on CB1 receptor modulators, replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds that were more potent and had better metabolic stability. nih.govnih.gov
The dramatic effect of trifluoromethylation is evident in direct comparisons between analogous compounds. For example, an isoxazole (B147169) derivative bearing a -CF₃ group (2g) was found to be nearly eight times more potent as an anticancer agent against the MCF-7 cell line than its non-trifluoromethylated counterpart (14). nih.gov This highlights how the strategic placement of a -CF₃ group can be a decisive factor in enhancing biological activity. nih.gov
The following table provides a direct comparison illustrating the impact of the trifluoromethyl group on anticancer activity.
| Compound Pair | Structure | Biological Activity (IC₅₀ against MCF-7) | Fold Improvement |
| Compound 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 µM nih.gov | N/A |
| Compound 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 µM nih.gov | ~7.5x |
Future Research Directions and Emerging Paradigms in Trifluoromethylated Benzamide Chemistry
Design of Novel Benzamide (B126) Scaffolds with Enhanced Biological Activity
The design and synthesis of novel benzamide scaffolds containing the trifluoromethyl group is a cornerstone of future research, aimed at discovering new chemical entities with superior efficacy and selectivity. The trifluoromethyl group is a recognized bioisostere for a methyl group but possesses distinct properties such as high electronegativity, metabolic stability, and the ability to modulate the pKa of nearby functional groups. mdpi.commdpi.com These characteristics are pivotal in enhancing a molecule's interaction with biological targets and improving its pharmacokinetic profile. mdpi.comnih.gov
Future design strategies will likely focus on:
Scaffold Hopping and Diversification: Moving beyond simple aromatic substitutions to explore more complex and diverse benzamide backbones. This includes the creation of polycyclic and heterocyclic benzamide derivatives to explore new chemical space and identify novel structure-activity relationships (SAR). chemrxiv.org For instance, the development of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety has shown promise in yielding compounds with antifungal, insecticidal, and anticancer properties. nih.gov
Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity and metabolic stability through the strategic placement of trifluoromethyl groups and other functional moieties. mdpi.comnih.gov The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability. mdpi.com Research into how the interplay of these groups affects absorption, distribution, metabolism, and excretion (ADME) will be crucial.
Target-Specific Design: Utilizing structural biology and computational modeling to design benzamide scaffolds that exhibit high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.gov For example, benzamide derivatives have been designed as potent anticancer agents that induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov
Recent studies have demonstrated the successful synthesis and biological evaluation of various novel benzamide derivatives. For example, a series of 21 benzamide derivatives were designed and synthesized to explore their broad-spectrum anticancer potential, with one compound, BJ-13, showing particularly strong effects in gastric cancer cells. nih.gov Another study focused on a 1,2,4-triazole-containing carboxamide scaffold for antimalarial activity, which, through scaffold hopping, led to the discovery of more potent alternative cores. chemrxiv.org
Development of Advanced Therapeutic Strategies
Trifluoromethylated benzamides are integral to the development of advanced therapeutic strategies for a multitude of diseases. The presence of the CF3 group can lead to enhanced metabolic stability and bioavailability, making these compounds attractive candidates for drug development. mdpi.com
Emerging therapeutic applications and strategies include:
Targeted Cancer Therapy: The development of trifluoromethylated benzamides as selective inhibitors of kinases and other enzymes implicated in cancer progression is a significant area of research. For example, fluorinated compounds are central to the activity of drugs like sorafenib, which is used to treat hepatocellular carcinoma. mdpi.com The electron-withdrawing nature of the CF3 group can enhance interactions with target proteins, leading to improved potency. nih.gov
Neurodegenerative and Inflammatory Diseases: The ability of the CF3 group to improve blood-brain barrier permeability makes trifluoromethylated benzamides promising for targeting central nervous system (CNS) disorders. mdpi.com Additionally, these compounds are being explored for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by targeting enzymes like phosphodiesterases. psu.edu
Antimicrobial and Antiviral Agents: The unique properties of the trifluoromethyl group are being leveraged to design novel antimicrobial and antiviral agents. Research has shown that incorporating fluorine can significantly enhance the biological activity of molecules against various pathogens. nih.govmdpi.com
The development of apalutamide, a drug used to treat prostate cancer, showcases a convergent synthetic pathway to a complex thiohydantoin structure derived from a trifluoromethylated precursor. mdpi.com Furthermore, the design of compounds like gemigliptin, a DPP-4 inhibitor, highlights how the trifluoromethyl group can contribute to both potency and selectivity through specific interactions within the enzyme's active site. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Trifluoromethylated Benzamides
Key applications of AI and ML in this field include:
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized for specific biological targets and possess desirable pharmacokinetic properties. accscience.comnih.govnptel.ac.in This allows for the exploration of a much larger chemical space than is possible with traditional methods. nih.gov
Predictive Modeling: AI/ML algorithms can be trained to predict various properties of trifluoromethylated benzamides, such as their binding affinity to a target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. nih.govdrugtargetreview.comnih.gov This enables researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Virtual Screening and Lead Optimization: AI can rapidly screen ultra-large virtual libraries of compounds to identify potential hits. drugtargetreview.com Once a lead compound is identified, ML models can suggest modifications to the scaffold to improve its potency and selectivity. orscience.ru Computer-aided drug design (CADD) has become an efficient strategy for the rational design and discovery of new drugs. mdpi.com
Synthetic Route Prediction: AI tools can analyze the chemical literature to propose viable and optimized synthetic routes for novel trifluoromethylated benzamides, potentially leading to higher yields and lower costs. drugtargetreview.com
The use of in silico ADMET predictions is already being integrated into the design process for novel benzamide derivatives, helping to ensure that new compounds have favorable pharmacokinetic and safety profiles. nih.gov As AI and ML models become more sophisticated, their impact on the design of targeted therapies is expected to grow significantly. accscience.comikprress.org
Exploration of Sustainable and Green Synthetic Methodologies
In line with the principles of green chemistry, a significant future direction is the development of sustainable and environmentally benign methods for the synthesis of trifluoromethylated benzamides. nih.govresearchgate.net This involves reducing waste, minimizing the use of hazardous reagents, and employing energy-efficient processes. researchgate.netresearchgate.net
Key areas of exploration in green synthesis include:
Catalytic Methods: The development of highly efficient and selective catalytic systems for trifluoromethylation and amide bond formation is a primary focus. This includes the use of earth-abundant metal catalysts and organocatalysts to replace stoichiometric and often toxic reagents. rsc.orggoogle.comrsc.org For example, a highly mono-selective ortho-trifluoromethylation of benzamides has been achieved using a copper-promoted C-H activation. rsc.org
Photocatalysis and Electrochemistry: Light- and electricity-driven reactions offer green alternatives to traditional thermal methods. Photocatalytic approaches for the synthesis of N-trifluoromethyl amides are being developed, which can proceed under mild conditions. researchgate.netnih.gov Similarly, electrochemical methods can generate reactive species without the need for chemical oxidants or reductants. researchgate.net
Continuous-Flow Synthesis: Flow chemistry provides a safer, more efficient, and scalable alternative to batch processing, particularly for highly exothermic or hazardous reactions. mdpi.comacs.org The implementation of continuous-flow routes for the preparation of trifluoromethylated heterocycles is an active area of research. acs.org
Alternative Solvents and Solvent-Free Reactions: The use of greener solvents, such as water or bio-derived solvents, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of chemical synthesis. researchgate.netmdpi.com Microwave-assisted synthesis is another energy-efficient method that can accelerate reactions and often leads to higher yields. researchgate.netmdpi.com
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and operates under mild, aqueous conditions, representing a very green approach to chemical synthesis. mdpi.com
Recent advancements include the development of a thianthrene-based reagent that serves as both a CF3 radical source and an internal oxidant, simplifying the reaction system and allowing for the recycling of the byproduct, which aligns with the principles of green chemistry. acs.org
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with dimethylamine under basic conditions. Key steps include:
- Reagent Selection : Use triethylamine or sodium carbonate as a base to neutralize HCl byproducts .
- Solvent Optimization : Dichloromethane (DCM) or acetonitrile is preferred for high solubility of intermediates .
- Safety Protocols : Conduct hazard assessments for reagents like benzoyl chlorides (corrosive) and ensure proper ventilation due to volatile solvents .
- Yield Improvement : Scale-up requires continuous flow reactors for consistent mixing and temperature control .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry, including the orientation of the trifluoromethyl group and amide bonds . Use SHELX programs for refinement, ensuring R-factors < 5% .
- NMR Spectroscopy : Confirm substituent positions via H (e.g., dimethylamine protons at δ 2.8–3.2 ppm) and F NMR (CF at δ -60 to -65 ppm) .
- Mass Spectrometry (LC/MS) : Validate molecular weight (e.g., [M+H] at m/z 246.1) and detect impurities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Analysis : Assess risks of mutagenicity (Ames II testing showed lower mutagenicity than benzyl chloride but requires PPE) .
- Decomposition Risks : Avoid heating above 150°C due to thermal decomposition observed in DSC studies .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for halogenated waste .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported hydrogen-bonding interactions involving the trifluoromethyl group?
Methodological Answer:
- PIXEL Analysis : Quantify interaction energies (e.g., short C–H···F contacts with Coulombic contributions ~-2.15 kcal/mol) .
- Topological Studies (QTAIM) : Use Bader analysis to confirm bond critical points in H-bond networks .
- Benchmarking : Compare results with high-resolution crystallographic data (e.g., SHELXL-refined structures) to validate computational models .
Q. What strategies optimize synthetic yield and purity in large-scale production for pharmacological studies?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts for coupling efficiency (e.g., Buchwald-Hartwig conditions for amidation) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate stability .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/pentane) to achieve >98% purity .
Q. How do structural modifications of this compound influence its biological activity, and how can contradictory assay results be reconciled?
Methodological Answer:
- SAR Studies : Replace CF with Cl or NO to assess enzyme inhibition (e.g., CYP11B1 or bacterial RNA polymerase) .
- Assay Validation : Cross-check IC values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolically resistant analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
